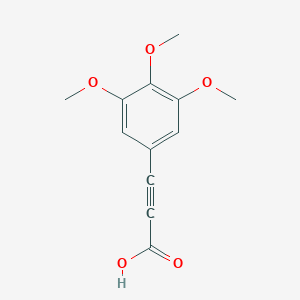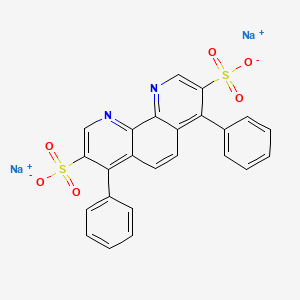
Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate
描述
Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate is an organic sodium salt with the molecular formula C24H14N2Na2O6S2. It is commonly used as an iron chelator in various scientific applications. This compound is known for its ability to form stable complexes with metal ions, making it valuable in analytical chemistry and other fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate typically involves the sulfonation of 4,7-diphenyl-1,10-phenanthroline. The process begins with the reaction of 4,7-diphenyl-1,10-phenanthroline with concentrated sulfuric acid to produce 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonic acid. This intermediate is then neutralized with sodium hydroxide to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration, and reaction time to achieve the desired outcome .
化学反应分析
Types of Reactions: Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as iron, copper, and palladium.
Oxidation-Reduction: Participates in redox reactions, particularly in the presence of metal ions.
Substitution: Can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions:
Complexation: Typically involves metal salts such as iron(II) sulfate or copper(II) chloride in aqueous solutions.
Oxidation-Reduction: Often requires oxidizing or reducing agents like hydrogen peroxide or sodium borohydride.
Substitution: May involve reagents like alkyl halides or acyl chlorides under controlled conditions.
Major Products:
Complexation: Metal-ligand complexes with enhanced stability and specific properties.
Oxidation-Reduction: Oxidized or reduced forms of the compound, depending on the reaction conditions.
Substitution: Substituted derivatives with modified chemical and physical properties.
科学研究应用
Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate has a wide range of applications in scientific research:
Analytical Chemistry: Used as a reagent for the spectrophotometric determination of iron in various samples, including water, serum, and urine.
Coordination Chemistry: Acts as a ligand in the formation of metal complexes for catalytic and synthetic purposes.
Biological Studies: Employed in studies involving metal ion transport and chelation in biological systems.
Industrial Applications: Utilized in the preparation of catalysts and other materials for industrial processes.
作用机制
The primary mechanism of action of Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds, effectively sequestering the metal ions and altering their chemical behavior. This chelation process is crucial in various applications, including metal ion detection, catalysis, and biological studies .
相似化合物的比较
4,7-Diphenyl-1,10-phenanthroline: A related compound without the sulfonate groups, used in similar applications but with different solubility and reactivity properties.
Bathophenanthroline: Another derivative with similar coordination chemistry but distinct physical and chemical characteristics.
Neocuproine: A structurally related compound with different metal ion selectivity and application areas.
Uniqueness: Sodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate is unique due to its sulfonate groups, which enhance its solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in aqueous analytical applications and biological studies .
属性
IUPAC Name |
disodium;4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)19-13-25-23-17(21(19)15-7-3-1-4-8-15)11-12-18-22(16-9-5-2-6-10-16)20(34(30,31)32)14-26-24(18)23;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYNZTCWCJHTJF-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C(=CN=C4C3=NC=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C5=CC=CC=C5.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N2Na2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576803 | |
| Record name | Disodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482324-38-9 | |
| Record name | Disodium 4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


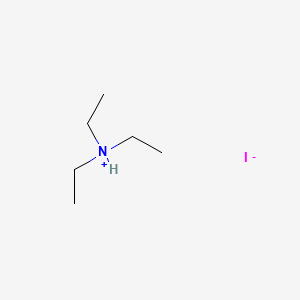
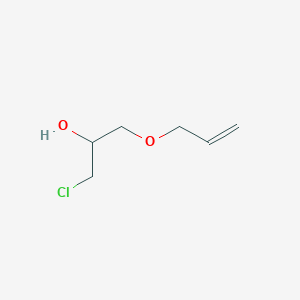
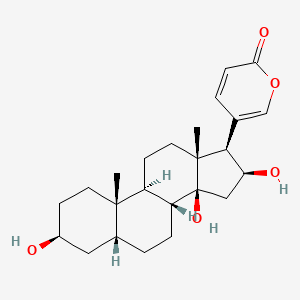
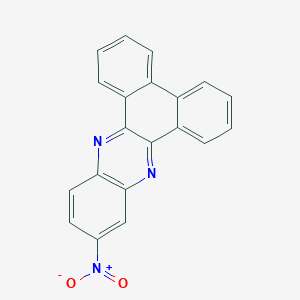
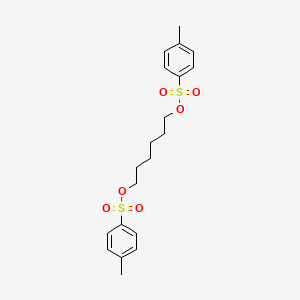
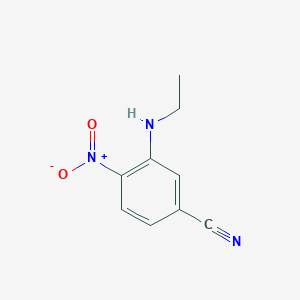
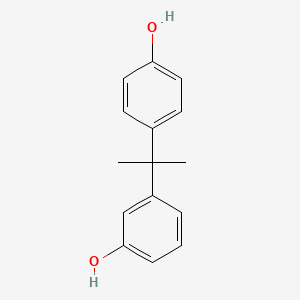

![Benzenamine, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B3052854.png)
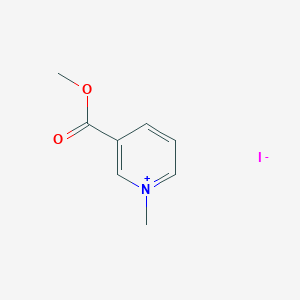
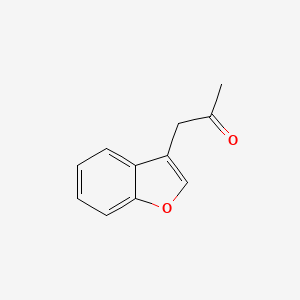
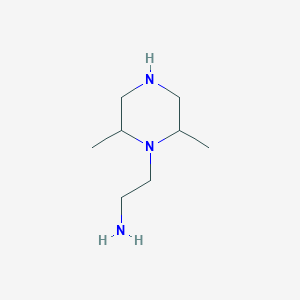
![1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-](/img/structure/B3052859.png)
